3-butyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-butyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a purine core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic synthesis
Purine Core Synthesis: The purine core can be synthesized from readily available starting materials such as guanine or adenine derivatives. These are subjected to alkylation reactions to introduce the necessary substituents at the 1 and 7 positions.
Substitution Reactions: The introduction of the butyl group at the 3-position can be achieved through a nucleophilic substitution reaction using butyl halides. The methoxy-methylphenyl group is typically introduced via a Friedel-Crafts alkylation reaction.
Cyclization: The final step involves cyclization to form the tetrahydropyrimido[2,1-f]purine ring system, which can be achieved under acidic or basic conditions depending on the specific substituents and desired reaction pathway.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine core, potentially converting double bonds to single bonds and altering the electronic properties of the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a methoxycarbonyl derivative, while reduction of the purine core could lead to a dihydropurine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, compounds with purine cores are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound could be studied for its interactions with various biological targets, including nucleic acids and proteins.
Medicine
Medicinally, purine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties. This compound could be explored for similar therapeutic applications, particularly in the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may impart desirable characteristics for applications in electronics or photonics.
Mechanism of Action
The mechanism of action of 3-butyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. Generally, compounds with purine cores can interact with enzymes or receptors by mimicking natural substrates or ligands. This can lead to inhibition or activation of biological pathways, affecting cellular processes such as DNA replication, protein synthesis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenine: A fundamental component of nucleic acids.
Uniqueness
What sets 3-butyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione apart is its specific substitution pattern, which could confer unique biological activities or physical properties not seen in other purine derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-butyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-6-7-10-25-20(28)18-19(24(4)22(25)29)23-21-26(12-15(3)13-27(18)21)16-11-14(2)8-9-17(16)30-5/h8-9,11,15H,6-7,10,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJAZGKHRABQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=C(C=CC(=C4)C)OC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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